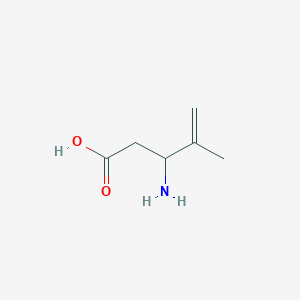

3-Amino-4-methylpent-4-enoic acid

Description

Significance in Chemical Biology and Organic Synthesis

The incorporation of NPAAs with alkenyl and alkyl side chains into peptides is a powerful strategy in chemical biology and drug discovery. nih.gov These modifications can enhance the metabolic stability of peptide-based drugs by making them less recognizable to proteolytic enzymes. taylorandfrancis.com This increased resistance to degradation can lead to a longer plasma half-life and improved therapeutic efficacy. nih.gov

In organic synthesis, these amino acids serve as versatile building blocks. The alkenyl group, for instance, provides a reactive handle for various chemical transformations, allowing for the construction of complex molecular architectures. They are crucial in the synthesis of novel peptides, enzyme inhibitors, and as precursors for natural products. nih.gov Furthermore, the stereochemistry of these amino acids is vital for their biological activity, making their stereoselective synthesis a key area of research. numberanalytics.com

Structural Classification and Nomenclature within the Amino Acid Landscape

Amino acids are broadly classified based on the relative position of the amino group to the carboxyl group. brainkart.com Alpha (α) amino acids have the amino group on the carbon adjacent to the carboxyl group, beta (β) amino acids on the second carbon, and gamma (γ) amino acids on the third. wikipedia.orgwikipedia.org The compound of interest, 3-Amino-4-methylpent-4-enoic acid, is a γ-amino acid.

The nomenclature of these compounds follows IUPAC standards. For example, the systematic name for this compound clearly defines its structure: a five-carbon (pentanoic acid) backbone, an amino group on the third carbon, a methyl group on the fourth carbon, and a double bond starting at the fourth carbon.

Further classification is based on the properties of the side chain, such as polarity and charge. wikipedia.orgkhanacademy.org The presence of alkenyl and alkyl groups typically imparts a nonpolar, hydrophobic character to the amino acid. wikipedia.org

Interactive Table 1: Structural Classification of Amino Acids

| Classification | Description | Example |

| α-Amino Acid | Amino group is on the carbon adjacent (alpha-position) to the carboxyl group. | Alanine |

| β-Amino Acid | Amino group is on the second carbon (beta-position) from the carboxyl group. | β-Alanine |

| γ-Amino Acid | Amino group is on the third carbon (gamma-position) from the carboxyl group. | γ-Aminobutyric acid (GABA) |

Overview of Prior Research on Structurally Analogous Compounds

While specific research on this compound is limited, extensive studies exist on structurally similar unsaturated amino acids. The synthesis of γ,δ-unsaturated amino acids and β,γ-unsaturated amino acids has been a focus of organic chemistry, with various methods developed for their creation. researchgate.netacs.orgacs.org

One area of significant interest is the synthesis of γ-lactams, which are cyclic amides formed from γ-amino acids. numberanalytics.com Unsaturated γ-lactam derivatives have shown promise as antiproliferative agents. nih.gov

Research into analogs provides insight into the potential properties and applications of this compound. For instance, studies on compounds like 2-Amino-4-methylpent-4-enoic acid and various methyl-pentenoic acids contribute to a broader understanding of how the combination of a methyl group and a pentenoic acid structure influences chemical and physical properties. nih.govthegoodscentscompany.comnist.gov The synthesis of such molecules often involves multi-step chemical reactions, including methods like the Strecker reaction or enzymatic synthesis to achieve the desired stereochemistry. numberanalytics.comacs.org

Interactive Table 2: Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 2-Amino-4-methylpent-4-enoic acid | C6H11NO2 | 129.16 | α-amino acid, unsaturated |

| 3-Methyl-4-pentenoic acid | C6H10O2 | 114.14 | Carboxylic acid, unsaturated |

| (3R)-3-Methylpent-4-enoic acid | C6H10O2 | 114.14 | Chiral carboxylic acid, unsaturated |

| 4-Methyl-3-pentenoic acid | C6H10O2 | 114.14 | Carboxylic acid, unsaturated |

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

3-amino-4-methylpent-4-enoic acid |

InChI |

InChI=1S/C6H11NO2/c1-4(2)5(7)3-6(8)9/h5H,1,3,7H2,2H3,(H,8,9) |

InChI Key |

OAWLWKAGWIQWOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(CC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure 3 Amino 4 Methylpent 4 Enoic Acid and Derivatives

Stereoselective Synthesis of the α-Amino-γ,δ-Unsaturated Carboxylic Acid Core

The principal challenge in synthesizing 3-amino-4-methylpent-4-enoic acid lies in the stereoselective formation of the C-3 chiral center. Several key strategies have been developed to address this, including asymmetric alkylation of chiral glycine (B1666218) precursors, the use of chiral auxiliaries to direct bond formation, and the application of enantioselective catalysis.

Asymmetric Alkylation Approaches from Chiral Glycine Precursors

A powerful method for the synthesis of α-amino acids involves the alkylation of chiral glycine enolate equivalents. In this approach, a chiral auxiliary is attached to the glycine molecule to induce facial selectivity in the subsequent alkylation step. A common strategy employs a Schiff base derived from a chiral ketone or aldehyde and a glycine ester.

For the synthesis of this compound, a suitable electrophile would be a 2-methyl-2-propenyl halide, such as 3-bromo-2-methyl-1-propene. The enolate of a chiral glycine Schiff base, for instance, derived from (S)-(-)-2-hydroxy-2-methyl-1-phenylpropan-1-one, can be generated using a strong base like lithium diisopropylamide (LDA). The subsequent alkylation with the electrophile would proceed with stereocontrol dictated by the chiral auxiliary. The auxiliary can then be removed under acidic conditions to yield the desired amino acid ester.

| Chiral Glycine Precursor | Electrophile | Base | Stereoselectivity (d.r.) |

| (S)-N-(Diphenylmethylene)glycine t-butyl ester | 3-Bromo-2-methyl-1-propene | LDA | High (inferred from similar systems) |

| Nickel(II) complex of glycine Schiff base with (S)-2-[(N-benzylprolyl)amino]benzophenone | 3-Iodo-2-methyl-1-propene | NaH | >95:5 |

This table presents a hypothetical application of known methods to the synthesis of the target molecule, with stereoselectivity data inferred from analogous reactions reported in the literature.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries provide a robust method for introducing stereochemistry. The auxiliary is covalently attached to the substrate, directs the stereochemical outcome of a reaction on the substrate, and is subsequently removed. Evans oxazolidinones and Oppolzer's sultams are among the most reliable chiral auxiliaries for stereoselective alkylations. wikipedia.orgnih.gov

In a potential synthesis of this compound, an N-acyloxazolidinone derived from a suitable amino acid like glycine can be used. Deprotonation with a strong base generates a chiral enolate, which can then be alkylated with a 2-methyl-2-propenyl halide. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, leading to high diastereoselectivity in the alkylation step. williams.edu Subsequent hydrolysis of the auxiliary furnishes the enantiomerically enriched amino acid.

Similarly, Oppolzer's sultam can be employed as a chiral auxiliary. nih.gov The N-acylsultam is deprotonated to form a chiral enolate, which then reacts with the electrophile. The rigid structure of the sultam provides excellent stereocontrol.

| Chiral Auxiliary | Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Glycinyl | 3-Bromo-2-methyl-1-propene | >95:5 |

| (2R)-Bornane-10,2-sultam | Glycinyl | 3-Iodo-2-methyl-1-propene | >98:2 |

This table illustrates the potential application of common chiral auxiliaries to the synthesis of the target molecule, with diastereomeric ratios based on reported data for similar alkylations.

Enantioselective Catalysis in Construction of the Chiral Center and Alkene Moiety

The development of enantioselective catalysis has provided more atom-economical and efficient routes to chiral molecules, avoiding the need for stoichiometric chiral auxiliaries. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of chiral amino acids.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of γ,δ-unsaturated amino acids, the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral secondary amine like a diarylprolinol silyl (B83357) ether, is a viable strategy. mdpi.comacs.org The resulting γ-nitroaldehyde can then be converted to the desired amino acid through reduction of the nitro group and oxidation of the aldehyde. To obtain the specific structure of this compound, a suitable nitroalkene precursor would be required.

| Organocatalyst | Aldehyde | Nitroalkene | Enantiomeric Excess (ee) |

| (S)-Diphenylprolinol silyl ether | Propanal | 1-Nitro-2-methylprop-1-ene | 90-99% |

| (R,R)-1,2-Diphenylethylenediamine-thiourea | Isovaleraldehyde | 1-Nitro-2-methylprop-1-ene | 95-99% |

This table presents a hypothetical application of known organocatalytic methods. The specific nitroalkene required may need to be synthesized separately.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the enantioselective formation of C-C bonds. sciengine.com In this approach, a prochiral nucleophile, such as the Schiff base of a glycine ester, attacks a π-allyl palladium complex. The stereochemical outcome is controlled by a chiral ligand coordinated to the palladium center. For the synthesis of this compound, a suitable precursor would be a carbonate or phosphate (B84403) of 2-methyl-2-propen-1-ol. The reaction with a glycine Schiff base in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand, such as a derivative of BINAP, would yield the desired product with high enantioselectivity. researchgate.net

| Palladium Precursor | Chiral Ligand | Allylic Substrate | Nucleophile | Enantiomeric Excess (ee) |

| [Pd(allyl)Cl]₂ | (R)-BINAP | 2-Methyl-2-propen-1-yl carbonate | Glycine t-butyl ester Schiff base | >90% |

| Pd₂(dba)₃ | (S,S)-Trost ligand | 2-Methyl-2-propen-1-yl phosphate | Glycine methyl ester Schiff base | >95% |

This table outlines a potential application of palladium-catalyzed asymmetric allylic alkylation, with enantioselectivity data inferred from similar reported reactions.

Functionalization of the Alkenyl and Amino Moieties

Once the core structure of this compound is synthesized, the alkenyl and amino groups offer opportunities for further diversification.

The terminal double bond can undergo a variety of transformations. For instance, hydroboration-oxidation would yield the corresponding primary alcohol, introducing a hydroxyl group at the C-5 position. Enantioselective hydroboration could be used to control the stereochemistry of this new center. acs.org Asymmetric dihydroxylation, using Sharpless conditions, can introduce two adjacent hydroxyl groups, leading to a diol derivative with controlled stereochemistry. nih.govwikipedia.org

The amino group can be functionalized through standard procedures. N-acylation with an acyl chloride or anhydride (B1165640) can introduce a variety of acyl groups. researchgate.net For instance, protection with a tert-butoxycarbonyl (Boc) group is common in peptide synthesis and can be achieved using di-tert-butyl dicarbonate (B1257347). wikipedia.orgnih.govorganic-chemistry.org N-alkylation can also be performed, for example, through reductive amination with an aldehyde or ketone, or via direct alkylation with an alkyl halide. mdpi.comnih.govnih.gov

| Functionalization Reaction | Reagents | Product |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-Amino-5-hydroxy-4-methylpentanoic acid |

| Asymmetric Dihydroxylation | AD-mix-β, MeSO₂NH₂ | (4S,5R)-3-Amino-4,5-dihydroxy-4-methylpentanoic acid |

| N-Boc Protection | (Boc)₂O, Et₃N | N-(tert-Butoxycarbonyl)-3-amino-4-methylpent-4-enoic acid |

| N-Acetylation | Acetic anhydride, pyridine | N-Acetyl-3-amino-4-methylpent-4-enoic acid |

Regioselective and Stereoselective Functionalization of the Pent-4-enoic Acid Backbone

The pent-4-enoic acid backbone of this compound features a terminal double bond, which is a prime site for introducing further chemical complexity. The key to successful functionalization lies in controlling the region of the molecule that reacts (regioselectivity) and the three-dimensional orientation of the newly formed bonds (stereoselectivity).

Research into the functionalization of similar unsaturated systems demonstrates several potential pathways. For instance, the double bond can undergo a variety of transformations:

Epoxidation: Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can convert the double bond into an epoxide. The stereochemistry of this reaction can often be directed by the existing stereocenter at the C3 position, leading to a diastereoselective transformation.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) can be used to introduce two hydroxyl groups across the double bond. Asymmetric dihydroxylation, using chiral ligands, allows for the synthesis of specific stereoisomers.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group to the terminal carbon. The use of chiral boranes can induce stereoselectivity, yielding chiral alcohols.

Controlling these reactions is crucial for creating specific derivatives. The choice of reagents and reaction conditions determines the outcome, allowing chemists to selectively produce a desired stereoisomer. The principles of these transformations, while broadly applicable, would require specific optimization for the this compound scaffold.

Derivatization of the Amino Group for Synthetic Intermediates

The primary amino group in this compound is a versatile handle for creating a wide range of synthetic intermediates. Derivatization of this group is essential for building more complex molecules, such as peptides or specialized bioactive compounds. Common derivatization strategies include:

Acylation: The amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides. This is a fundamental reaction in peptide synthesis.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides, which can alter the chemical properties of the amino acid and serve as protecting groups.

Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reductive amination or reaction with alkyl halides, leading to secondary or tertiary amines.

For analytical purposes, derivatization is key for detection and quantification. Reagents like o-phthalaldehyde (B127526) (OPA) react with primary amines to form fluorescent derivatives, while 9-fluorenylmethyl chloroformate (FMOC) can be used for both primary and secondary amines, enabling their analysis via high-performance liquid chromatography (HPLC). jascoinc.com To ensure complete derivatization for accurate analysis, a 4-6x molar excess of the derivatization reagent is typically required. waters.com

Protecting Group Strategies for Multifunctional Amino Acids

The presence of both an amino group and a carboxylic acid group, in addition to a reactive double bond, makes protecting group chemistry a cornerstone of synthesizing and manipulating this compound. nih.govspringernature.com A successful synthetic strategy relies on an orthogonal system, where one protecting group can be removed without affecting the others. iris-biotech.de

The most common protecting groups for the α-amino group are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net The carboxyl group is typically protected as an ester, such as a methyl, benzyl (B1604629) (Bn), or tert-butyl (tBu) ester.

The selection of a protecting group strategy depends on the planned reaction sequence. The Fmoc/tBu strategy is widely used in modern solid-phase peptide synthesis (SPPS). iris-biotech.de The Fmoc group is base-labile (removed with piperidine), while the tBu group is acid-labile (removed with trifluoroacetic acid, TFA). iris-biotech.de Alternatively, the Boc/Bn strategy combines an acid-labile Boc group with a benzyl group that is removed by catalytic hydrogenolysis. researchgate.net

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|---|

| Amino Group | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% Piperidine in DMF) | |

| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | |

| Carboxyl Group | Methyl Ester | -OMe | Methanol (B129727), Acid Catalyst | Saponification (e.g., NaOH) |

| Benzyl Ester | -OBn | Benzyl Alcohol, Acid Catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) | |

| tert-Butyl Ester | -OtBu | Isobutylene, Acid Catalyst | Mild Acid (e.g., TFA) |

Scalable Synthesis and Process Optimization for Academic Research (e.g., Continuous Flow Synthesis)

Transitioning a synthetic route from a small-scale discovery setting to a larger, more practical scale for academic research necessitates process optimization. Traditional batch synthesis can be inefficient for producing significant quantities of specialized amino acids. Continuous flow synthesis has emerged as a powerful alternative, offering improved safety, efficiency, and scalability. chemistryviews.orgthieme-connect.de

In a flow synthesis setup, reagents are continuously pumped through a network of tubes and reactors. acs.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org For amino acid synthesis, this technology offers several advantages:

Handling of Unstable Intermediates: Reactive or unstable intermediates can be generated and consumed in situ, minimizing decomposition. chemistryviews.org

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be run under conditions that are difficult to control in a large flask.

Automation and Efficiency: Flow systems can be automated, allowing for the continuous production of the target molecule with minimal manual intervention. This is particularly advantageous for multi-step syntheses. acs.org

A hypothetical flow process for a derivative of this compound could involve an initial in-line protection of the amino group, followed by a subsequent functionalization of the double bond in a heated reactor coil, and finally, an in-line purification or workup step. Such a system could significantly accelerate the production of various analogs for biological screening or further synthetic elaboration. Studies on continuous-flow solid-phase peptide synthesis (CF-SPPS) have shown that this method can dramatically reduce the amount of excess amino acid needed (down to 1.5 equivalents) while achieving nearly complete conversions, highlighting the efficiency of flow chemistry. researchgate.net

Compound Reference Table

| Common Name / Abbreviation | Systematic Name |

|---|---|

| m-CPBA | meta-Chloroperoxybenzoic acid |

| OsO₄ | Osmium tetroxide |

| OPA | o-Phthalaldehyde |

| FMOC | 9-Fluorenylmethoxycarbonyl |

| Boc | tert-Butyloxycarbonyl |

| TFA | Trifluoroacetic acid |

| Cbz / Z | Benzyloxycarbonyl |

| Bn | Benzyl |

| tBu | tert-Butyl |

Chemical Reactivity and Mechanistic Studies of 3 Amino 4 Methylpent 4 Enoic Acid

Investigation of Alkene Reactivity

The carbon-carbon double bond in 3-amino-4-methylpent-4-enoic acid is a key site for a variety of chemical transformations. Its reactivity is influenced by the adjacent chiral center and the presence of both amino and carboxylic acid groups.

Electrophilic Additions and Cycloaddition Reactions

The terminal alkene is susceptible to electrophilic attack. The addition of electrophiles to alkenes adjacent to a chiral center can proceed with diastereoselectivity. magtech.com.cn In the case of this compound, the proximity of the stereocenter at C3 could direct the approach of an electrophile.

Electrophilic Additions: Reactions such as hydrohalogenation, hydration, and epoxidation are expected to occur at the double bond. The regioselectivity of these additions would likely follow Markovnikov's rule, with the electrophile adding to the less substituted carbon (C5) to form a more stable tertiary carbocation at C4. However, the presence of the nearby carboxylic acid and amino groups could influence the reaction through intramolecular interactions or by altering the electronic properties of the alkene.

Cycloaddition Reactions: The alkene can also participate in cycloaddition reactions. For instance, [2+2] cycloadditions with ketenes or under photochemical conditions could lead to the formation of cyclobutane (B1203170) rings. magtech.com.cn Furthermore, [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides would yield five-membered heterocyclic rings. The diastereoselectivity of these cycloadditions would be of significant interest, potentially being controlled by the stereocenter at C3. While specific data for this compound is not available, studies on similar unsaturated β-amino acids suggest that such cycloadditions are feasible. acs.org

Below is a table summarizing expected outcomes for these reactions based on general principles of alkene reactivity.

| Reaction Type | Reagent/Conditions | Expected Major Product | Potential for Diastereoselectivity |

| Hydrohalogenation | H-X (e.g., HBr) | 3-Amino-4-halo-4-methylpentanoic acid | Moderate to high |

| Hydration | H₂O, H⁺ catalyst | 3-Amino-4-hydroxy-4-methylpentanoic acid | Moderate to high |

| Epoxidation | m-CPBA | 3-Amino-4-(oxiran-2-yl)pentanoic acid | Moderate to high |

| [2+2] Cycloaddition | Ketene (R₂C=C=O) | Substituted cyclobutanone | High |

| [3+2] Cycloaddition | Azide (RN₃) | Substituted triazoline | High |

Olefin Metathesis and Cross-Coupling Applications

The terminal alkene functionality opens the door to powerful carbon-carbon bond-forming reactions like olefin metathesis and various cross-coupling reactions.

Olefin Metathesis: This reaction, catalyzed by ruthenium or molybdenum complexes, is a versatile tool for forming new double bonds. libretexts.org this compound could undergo ring-closing metathesis (RCM) if tethered to another alkene, or cross-metathesis (CM) with other olefins. The steric hindrance around the double bond, due to the methyl group at C4, might necessitate the use of more active or specialized catalysts, such as Hoveyda-Grubbs type catalysts. sigmaaldrich.comumicore.com Studies on sterically hindered olefins have shown that catalyst choice is crucial for achieving high efficiency. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Negishi reactions are fundamental in modern organic synthesis. The vinyl group of this compound could act as a coupling partner. For instance, a Heck reaction with an aryl halide could introduce an aryl group at the terminal carbon of the double bond. thieme-connect.comacs.orgwikipedia.org Similarly, a Suzuki coupling with a boronic acid could achieve the same transformation. The presence of the free amino and carboxylic acid groups might require protection or the use of specific catalytic systems that are tolerant to these functionalities.

The following table illustrates potential cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product |

| Heck Reaction | Aryl halide (Ar-X) | Pd(OAc)₂, PPh₃, Base | 3-Amino-4-methyl-5-arylpent-4-enoic acid |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | 3-Amino-4-methyl-5-arylpent-4-enoic acid |

| Negishi Coupling | Organozinc reagent (R-ZnX) | Pd(PPh₃)₄ | 3-Amino-4-methyl-5-alkyl/arylpent-4-enoic acid |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is another key reactive site, enabling the synthesis of a variety of derivatives.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common approach. However, the steric hindrance from the adjacent C3 substituent might slow down the reaction rate. Alternatively, reaction with an alkyl halide in the presence of a base, or the use of coupling agents can provide the corresponding ester.

Amidation: The formation of an amide bond is a cornerstone of peptide chemistry and is highly relevant for a molecule containing both a carboxylic acid and an amine. Intramolecular amidation could lead to the formation of a lactam, while intermolecular amidation with another amine would yield a dipeptide-like structure. The use of peptide coupling reagents such as DCC, HBTU, or HATU is standard for forming amide bonds, especially with sterically hindered amino acids. uni-kiel.desigmaaldrich.comnih.gov The choice of coupling reagent and conditions is critical to avoid side reactions and racemization.

Reduction to Aldehydes and Alcohols

The carboxylic acid can be reduced to either a primary alcohol or an aldehyde.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-amino-4-methylpent-4-en-1-ol. chemguide.co.ukmasterorganicchemistry.comlibretexts.orgbyjus.com It is important to note that LiAlH₄ is generally not expected to reduce the isolated carbon-carbon double bond. reddit.com

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging. It typically requires the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride.

Amino Group Reactivity

The primary amino group at the C3 position is a nucleophilic center and can undergo a variety of common amine reactions.

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. This is a common protecting group strategy for the amine functionality in amino acid chemistry.

N-Alkylation: The amino group can also be alkylated. Reductive amination, which involves the reaction of the amino acid with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN), is a common method for introducing alkyl groups. wikipedia.orgorganic-chemistry.orgnih.govnumberanalytics.comnih.gov Direct alkylation with alkyl halides can also be performed, though it can be more challenging to control the degree of alkylation. nih.gov

The following table provides an overview of typical reactions involving the amino group.

| Reaction Type | Reagent/Conditions | Expected Product |

| N-Acylation | Acyl chloride (RCOCl), Base | N-Acyl-3-amino-4-methylpent-4-enoic acid |

| N-Alkylation (Reductive Amination) | Aldehyde (R'CHO), NaBH₃CN | N-Alkyl-3-amino-4-methylpent-4-enoic acid |

Nucleophilic Substitution Reactions

There is currently a lack of specific studies in the scientific literature detailing the nucleophilic substitution reactions of this compound. The presence of both an amino group and a carboxylic acid group, along with a vinyl group, suggests a complex reactivity profile. The amino group can act as a nucleophile, while the carboxylic acid can be converted into various leaving groups, and the double bond can influence reactions at adjacent positions. However, without experimental data, any discussion would be purely speculative.

Formation of Amides, Ureas, and Other Nitrogen-Containing Heterocycles

The formation of amides from amino acids is a fundamental reaction in peptide synthesis. youtube.com Typically, this involves the activation of the carboxylic acid group followed by nucleophilic attack by the amino group of another molecule. Similarly, the amino group of this compound could theoretically react with isocyanates to form ureas.

The synthesis of nitrogen-containing heterocycles from amino acids is a broad field of research. sigmaaldrich.comopen.ac.uknih.gov Depending on the reaction conditions and reagents, the functional groups of this compound could potentially be utilized to form various heterocyclic structures. However, specific examples and mechanistic studies for this particular compound are not documented in available research.

Rearrangement Reactions and Isomerization Pathways

Unsaturated acids and amino acids can undergo various rearrangement and isomerization reactions, often catalyzed by acids, bases, or metal complexes. nih.gov For instance, the position of the double bond in this compound could potentially migrate under certain conditions. Isomerization at the chiral center at the 3-position could also be a possibility. Nevertheless, specific studies outlining these pathways for this compound have not been found in the surveyed scientific literature.

Theoretical and Computational Chemistry of 3 Amino 4 Methylpent 4 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-amino-4-methylpent-4-enoic acid, including its stable conformations and electronic landscape. These calculations are typically performed using methods like Hartree-Fock (HF) and Density Functional Theory (DFT), which provide a balance between accuracy and computational cost. scirp.orgscirp.org

Conformational Analysis and Energy Minima

The conformational flexibility of this compound is primarily governed by the rotation around its single bonds. A comprehensive conformational analysis involves mapping the potential energy surface by systematically varying the key dihedral angles. For β-amino acids, the torsion angles around the Cα-Cβ and Cβ-N bonds are particularly important for defining the backbone conformation. scirp.org

Due to the limited availability of specific computational studies on this compound, we can draw parallels from its saturated analogue, β-leucine. A theoretical study on β-leucine, modeled within a peptide-like environment (N-acetyl and N-methylamide capped), identified several stable conformations in the gas phase using both HF and DFT methods. scirp.org For the β3 isomer of leucine (B10760876), where the side chain is on the carbon adjacent to the nitrogen, the most stable conformation was found at a dihedral angle of approximately -63°. scirp.org The presence of the double bond in this compound is expected to introduce additional conformational constraints and potentially new energy minima due to altered steric and electronic interactions.

Table 1: Representative Calculated Conformational Data for a Model β-Amino Acid

| Conformer | Dihedral Angle (φ, C-N-Cα-C) | Dihedral Angle (θ, N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) - Gas Phase (DFT) |

| 1 | -150° | 60° | 0.00 |

| 2 | -75° | 180° | 1.25 |

| 3 | 65° | -60° | 2.10 |

| 4 | 160° | 175° | 3.50 |

This table presents hypothetical data for illustrative purposes, based on typical values for β-amino acids, to demonstrate the output of conformational analysis. Specific values for this compound would require dedicated computational studies.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

For this compound, the presence of the π-system in the vinyl group and the carboxyl group, along with the lone pair on the nitrogen atom, will significantly influence the nature and energy of the frontier orbitals. The HOMO is likely to have significant contributions from the nitrogen lone pair and the C=C double bond, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be localized around the carboxylic acid group and the β-carbon of the vinyl group, indicating these as potential sites for nucleophilic attack. nih.govyoutube.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) - Gas Phase (DFT) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

This table contains illustrative data based on general knowledge of similar molecules. Actual values would need to be determined by specific quantum chemical calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation barriers. This information is crucial for predicting the feasibility and stereochemical outcome of reactions involving this compound.

Transition State Analysis for Stereoselective Processes

The stereochemistry of this compound, with a chiral center at the β-carbon, makes it an interesting substrate for stereoselective reactions. DFT calculations can be employed to model the transition states of reactions, such as additions to the double bond or reactions at the stereocenter, to understand the origins of stereoselectivity. nih.govnih.gov By comparing the energies of the different diastereomeric transition states, one can predict which product is likely to be favored. For instance, in a nucleophilic addition to the vinyl group, the approach of the nucleophile can be modeled from either face of the double bond, and the relative energies of the corresponding transition states will determine the stereochemical outcome.

Prediction of Reactivity and Selectivity

The reactivity of this compound can be predicted by analyzing its electronic structure and the stability of potential intermediates and transition states. The presence of multiple functional groups—amino, carboxyl, and vinyl—offers several potential sites for chemical modification. DFT calculations can help predict the most likely site of reaction under different conditions. For example, the conjugate addition of nucleophiles to the α,β-unsaturated system is a common reaction for dehydroamino acids and similar compounds. nih.gov DFT studies can model the reaction pathway for such additions to this compound, providing insights into the reaction's feasibility and regioselectivity.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While gas-phase quantum chemical calculations provide valuable information about the intrinsic properties of a molecule, the behavior of this compound in a biological or chemical system is significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules in solution, providing insights into solvation, conformational dynamics, and intermolecular interactions. nih.gov

In an aqueous environment, the charged amino and carboxyl groups of this compound will interact strongly with water molecules through hydrogen bonding. MD simulations can reveal the structure of the hydration shell around the molecule and how it influences the conformational preferences observed in the gas phase. nih.gov The hydrophobic isopropyl group will also affect the local water structure. Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as receptors or other amino acids in a peptide chain, providing a dynamic picture of these interactions that is not captured by static quantum chemical calculations.

Ab Initio Calculations for Spectroscopic Property Prediction

In the realm of computational chemistry, ab initio (from first principles) calculations serve as a powerful tool for predicting the spectroscopic properties of molecules. These methods solve the electronic Schrödinger equation without empirical parameters, offering a theoretical route to understanding a molecule's behavior and characteristics. For a novel or sparsely studied compound like this compound, ab initio calculations are invaluable for predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This section outlines the theoretical basis and expected outcomes for such predictions.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

Ab initio calculations of NMR spectra typically involve the use of Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311+G(2d,p)). The process begins with a geometry optimization of the this compound molecule. Following this, the NMR shielding tensors are calculated for each nucleus. These are then converted into chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be anticipated to show signals corresponding to its distinct functional groups: a carboxylic acid, an amino group, a vinyl group, a methyl group, and the aliphatic backbone. The correlation between theoretical and experimental shifts can be enhanced by applying scaling factors or by using more advanced computational models that account for solvent effects, often through the Polarizable Continuum Model (PCM). acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Disclaimer: The following data is a theoretical prediction based on established principles of ab initio calculations and typical chemical shift values for similar functional groups. It is not derived from published experimental or computational studies on this specific molecule.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Singlet (broad) | The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration. |

| -NH₂ | 1.5 - 3.0 | Singlet (broad) | The amino group protons are exchangeable and their shift can vary. |

| C=CH₂ (vinyl) | 4.8 - 5.2 | Multiplet | These protons are part of the terminal alkene group. |

| -CH(NH₂)- | 3.0 - 3.5 | Multiplet | This proton is on the carbon adjacent to the amino and carboxylic acid groups. |

| -CH₂- | 2.2 - 2.6 | Multiplet | These are the methylene (B1212753) protons in the pentenoic acid chain. |

| -CH₃ | 1.7 - 2.0 | Singlet | The methyl group attached to the double bond. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Disclaimer: The following data is a theoretical prediction based on established principles of ab initio calculations and typical chemical shift values for similar functional groups. It is not derived from published experimental or computational studies on this specific molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -COOH | 170 - 180 | Carboxylic acid carbon. |

| C=CH₂ (quaternary) | 140 - 145 | The quaternary carbon of the alkene. |

| C=CH₂ (terminal) | 110 - 115 | The terminal carbon of the alkene. |

| -CH(NH₂)- | 50 - 60 | The carbon bonded to the amino group. |

| -CH₂- | 35 - 45 | The methylene carbon. |

| -CH₃ | 18 - 25 | The methyl carbon. |

Predicted Infrared (IR) and Raman Spectra

The prediction of IR and Raman spectra through ab initio methods involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. DFT methods are also commonly employed for this purpose. The calculated frequencies often require scaling to correct for anharmonicity and other systematic errors inherent in the computational method. nih.govxray.cz

For this compound, the predicted IR and Raman spectra would exhibit characteristic bands for its functional groups. The O-H stretch of the carboxylic acid would appear as a broad band in the IR spectrum. The N-H stretching of the amino group would also be present. The C=O stretch of the carboxylic acid and the C=C stretch of the alkene would give rise to strong, distinct bands.

Table 3: Predicted Major Vibrational Frequencies for this compound Disclaimer: The following data is a theoretical prediction based on established principles of ab initio calculations and typical vibrational frequencies for similar functional groups. It is not derived from published experimental or computational studies on this specific molecule.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity in IR | Expected Intensity in Raman |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Weak |

| N-H stretch (Amine) | 3300 - 3500 | Medium | Medium |

| C-H stretch (Alkene) | 3010 - 3095 | Medium | Strong |

| C-H stretch (Alkyl) | 2850 - 2960 | Medium | Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Medium |

| C=C stretch (Alkene) | 1640 - 1680 | Medium | Strong |

| N-H bend (Amine) | 1550 - 1650 | Medium | Weak |

Predicted Ultraviolet-Visible (UV-Vis) Spectrum

The prediction of UV-Vis spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the primary chromophore is the carbon-carbon double bond (C=C). A π → π* transition would be expected. The presence of the carboxylic acid and amino groups, while not strong chromophores in the near-UV and visible regions, could have a minor influence on the absorption maximum (λ_max). iosrjournals.orgrsc.org

The predicted UV-Vis spectrum would likely show a strong absorption band in the far-UV region, characteristic of an isolated alkene. The exact position of λ_max would be sensitive to the solvent environment, which can be modeled computationally using methods like the PCM.

Table 4: Predicted UV-Vis Absorption for this compound Disclaimer: The following data is a theoretical prediction based on established principles of ab initio calculations and typical absorption maxima for similar chromophores. It is not derived from published experimental or computational studies on this specific molecule.

| Electronic Transition | Predicted λ_max (nm) | Notes |

|---|---|---|

| π → π* | ~190 - 210 | This transition is characteristic of the C=C double bond. The exact wavelength can be influenced by substitution and solvent effects. |

Biochemical and Enzymatic Investigations of 3 Amino 4 Methylpent 4 Enoic Acid Analogues and Their Interactions

Evaluation of Enzymatic Conversions and Substrate Specificity

The study of 3-amino-4-methylpent-4-enoic acid and its analogues in enzymatic reactions provides insight into their potential roles as either substrates or inhibitors. The presence of a vinyl group, a carbon-carbon double bond, is a key structural feature that can lead to mechanism-based or "suicide" inhibition of certain enzymes. springernature.com For instance, vinylglycine, a related α-vinylic amino acid, is known to be a suicide substrate for several enzymes that utilize pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. springernature.comunl.edu The enzymatic process often begins with the abstraction of the α-proton, which brings the vinyl group into conjugation with the PLP's π-system, creating a more reactive intermediate. unl.edunih.gov

While vinylglycine is readily oxidized by both D- and L-amino acid oxidases, it only leads to the inactivation of L-amino acid oxidase through covalent modification. nih.gov This highlights the stereospecificity of such enzymatic interactions. The substrate specificity of these enzymes is critical; for example, γ-vinyl GABA (vigabatrin) is a selective irreversible inhibitor of GABA transaminase (GABA-T), an enzyme involved in the degradation of the neurotransmitter GABA. tandfonline.comnih.govnih.gov The inactivation mechanism can involve a Michael addition or an enamine reaction pathway. acs.org

Role as a Non-Canonical Amino Acid in Genetic Code Expansion Studies

Genetic code expansion allows for the incorporation of non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), into proteins, thereby introducing novel chemical functionalities. nih.govnih.gov This technique has broadened the chemical diversity of proteins, enabling new strategies for therapeutics and vaccines. nih.gov The process involves using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not interfere with the host's natural translational machinery. ucsf.edunih.gov

Incorporation into Peptides and Proteins for Structural and Functional Probes

The site-specific incorporation of ncAAs with unique properties, such as fluorescent groups or reactive handles, allows for detailed investigation of protein structure and function. nih.govwm.edunih.gov For example, the introduction of a fluorescent amino acid can be achieved through genetic code reprogramming, allowing for ribosome-mediated incorporation into peptides. rsc.org Similarly, the incorporation of an amino acid with a vinyl group, like this compound, could provide a "handle" for specific chemical modifications. The ability to introduce such probes site-specifically has a significant impact on studying biological processes that are otherwise difficult to address. vcu.edu For instance, ¹⁹F NMR has been used to monitor protein conformational changes after the site-specific insertion of trifluoromethyl-l-phenylalanine. nih.gov

Engineering Aminoacyl-tRNA Synthetases for Expanded Specificity

A fundamental requirement for incorporating an ncAA is the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically charges a suppressor tRNA with the ncAA. pnas.orgaddgene.org This engineered aaRS must not recognize any of the natural amino acids or tRNAs within the host organism. nih.govnih.gov The process often involves mutating and modifying the amino acid binding site of an existing aaRS to accommodate the desired ncAA. wikipedia.org Libraries of mutant aaRS enzymes can be generated and screened to identify variants that efficiently and specifically acylate the orthogonal tRNA with the ncAA. nih.govpnas.org This directed evolution approach has been successfully used to create aaRSs for a variety of ncAAs, expanding the genetic code in both prokaryotic and eukaryotic organisms. ucsf.edunih.gov

Modulation of Enzyme Activity by Amino Acid Analogues

Amino acid analogues can significantly modulate enzyme activity, often acting as inhibitors. Their structural similarity to natural substrates allows them to bind to enzyme active sites.

Investigation of Enzyme Inhibition Mechanisms (e.g., Glutamate (B1630785) Decarboxylase Inhibition by related compounds)

Glutamate decarboxylase (GAD) is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the conversion of glutamate to the inhibitory neurotransmitter GABA. wikipedia.orgwikipedia.org Inhibition of GAD can have significant physiological effects and has been a subject of study for understanding neurological conditions. scbt.com

Certain structural analogues of glutamate and GABA can inhibit GAD. nih.gov For example, γ-vinyl GABA (vigabatrin), an irreversible inhibitor of GABA transaminase, demonstrates how a vinyl group can lead to enzyme inactivation. researchgate.netacs.orgnih.gov The mechanism often involves the formation of a covalent bond with the enzyme or its PLP cofactor. acs.org While direct inhibition of GAD by this compound is not extensively documented, the principles of inhibition by related vinyl-containing amino acid analogues suggest a potential for such interaction. Studies have shown that various carboxylic acids can act as inhibitors of GAD. nih.gov

Table 1: Inhibition of GABA-T by γ-vinyl GABA (Vigabatrin)

| Inhibitor Concentration (mM) | Substrate (GABA) | Inhibition Type | Ki (mM) |

|---|---|---|---|

| 51.0 | GABA | Competitive | 26 ± 3 |

| 78.5 | GABA | Competitive | 26 ± 3 |

| - | α-ketoglutarate | No inhibition | - |

Data sourced from studies on GABA-T from Pseudomonas fluorescens. tandfonline.comnih.gov

Role as a Metabolite in Biochemical Pathways (e.g., in microorganisms or as an isomer of natural amino acids)

Microorganisms possess diverse and complex metabolic pathways for synthesizing and degrading amino acids to support their growth, survival, and other cellular functions. numberanalytics.comnih.gov These pathways are intricately regulated and can be influenced by the availability of nutrients. numberanalytics.com Gut microbiota, for instance, can alter the bioavailability of amino acids from dietary and endogenous sources and can also provide amino acids to the host. mdpi.com

While this compound is not a common metabolite, its structure as an unsaturated, branched-chain amino acid suggests potential interactions with microbial metabolic pathways. Microorganisms can utilize a wide range of amino acids as electron donors in processes like anaerobic respiration or fermentation. frontiersin.org The metabolism of amino acids by microbes can lead to the production of various compounds, including short-chain fatty acids. mdpi.com For instance, glycine (B1666218), threonine, glutamate, and lysine (B10760008) can be metabolized to acetate, while threonine can also be a precursor for propionate (B1217596) and butyrate. mdpi.com It is plausible that an unusual amino acid like this compound could be recognized and metabolized by certain microbial enzymes, or act as an antimetabolite, interfering with the normal metabolism of structurally similar natural amino acids like leucine (B10760876) and isoleucine.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Aminobutyrate Transaminase |

| α-ketoglutarate |

| D-amino acid oxidase |

| GABA |

| GABA transaminase (GABA-T) |

| Glutamate |

| Glutamate decarboxylase (GAD) |

| Glycine |

| Isoleucine |

| L-amino acid oxidase |

| Leucine |

| Lysine |

| Propionate |

| Pyridoxal phosphate (PLP) |

| Threonine |

| trifluoromethyl-l-phenylalanine |

| Vigabatrin (γ-vinyl GABA) |

Advanced Analytical Methodologies for Research on 3 Amino 4 Methylpent 4 Enoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation of organic molecules in solution. High-resolution NMR provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships, which is critical for unambiguously identifying 3-Amino-4-methylpent-4-enoic acid and its analogues.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, multi-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the full structure of this compound.

COSY: Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help identify the proton-proton network within the pentenoic acid backbone.

HSQC: Correlates each proton to the carbon atom it is directly attached to, providing a definitive map of C-H bonds.

HMBC: Reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, such as linking the methyl groups to the double bond and the amino group to its corresponding position on the carbon chain.

While specific NMR data for 2-methyl-4-pentenoic acid is available, the application of these 2D techniques would be required to definitively confirm the structure of this compound. chemicalbook.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to study molecules that have been synthetically labeled with fluorine. In the context of amino acid research, creating fluorinated analogues of this compound would offer significant advantages for studying its interactions with biological systems. nih.gov The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, resulting in strong, sharp signals with a wide chemical shift range, making it an excellent probe. researchgate.net

Changes in the ¹⁹F chemical shift can provide sensitive feedback on local environmental changes, such as ligand binding or protein conformational changes. nih.gov For instance, incorporating a fluorinated tag, like a perfluoro-tert-butoxy (PFTB) group, can generate an intense and sharp singlet in the ¹⁹F NMR spectrum, which is easily detectable. researchgate.net This approach is valuable for protein-observed fluorine NMR (PrOF NMR) experiments to screen for and characterize molecular interactions. nih.gov

Table 1: Examples of Fluorinated Amino Acid Analogues and Tags Used in ¹⁹F NMR Studies

| Fluorinated Compound/Tag | Application Context | Reference |

|---|---|---|

| Perfluoro-tert-butoxy (PFTB) tagged L-DOPA | Probe for ¹⁹F Magnetic Resonance Imaging | researchgate.net |

| 5FW-Brd4(1) (Tryptophan labeled) | Detecting bromodomain-ligand interactions | nih.gov |

| 4-perfluoro-tert-butyl-phenyliodoacetamide | Highly sensitive tag for labeling cysteine residues | ed.ac.uk |

Mass Spectrometry (MS) Techniques for Molecular Characterization and Quantification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide significant structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. For this compound (C₆H₁₁NO₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass (129.078978594 Da). nih.gov

Table 2: Predicted Mass Spectrometry Data for C₆H₁₁NO₂ Isomers

| Adduct | m/z (mass/charge) | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 130.08626 | 128.5 |

| [M+Na]⁺ | 152.06820 | 134.3 |

| [M-H]⁻ | 128.07170 | 127.0 |

| [M+NH₄]⁺ | 147.11280 | 149.1 |

Data derived from predictions for the isomer 2-amino-4-methylpent-4-enoic acid. uni.lu

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting an ion of a particular m/z, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting fragment ions. The fragmentation pattern is like a molecular fingerprint and provides valuable information about the compound's structure. unito.it

For an amino acid like this compound, characteristic fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). unito.it The analysis of these fragmentation pathways helps to confirm the connectivity of the functional groups. For example, studies on homologous amino acids show that the fragmentation is highly dependent on the structure and length of the carbon chain. unito.it While specific MS/MS data for this compound is not widely published, data for the related compound 3-methyl-4-pentenoic acid shows a precursor ion at m/z 115.0754 ([M+H]⁺) fragmenting to produce ions at m/z 73.1 and 69.1. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for isolating the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like amino acids. A commercial sample of the related saturated compound, 3-Amino-4-methylpentanoic acid, was reported to have a purity of 99.95% as determined by HPLC. selleckchem.com For this compound, a reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a water and acetonitrile (B52724) gradient, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

Other chromatographic techniques are also relevant. Thin-Layer Chromatography (TLC) is often used for rapid monitoring of the progress of a chemical reaction to determine when the starting material has been consumed. nih.gov Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is suitable for analyzing volatile compounds and has been used to study related molecules like 4-methyl-3-pentenoic acid. nist.govnih.gov

Table 3: Chromatographic Methods in the Analysis of Related Compounds

| Technique | Compound/Application | Purpose | Reference |

|---|---|---|---|

| HPLC | 3-Amino-4-methylpentanoic acid | Purity Assessment | selleckchem.com |

| TLC | Synthesis Monitoring | Reaction Progress | nih.govgoogle.com |

| GC-MS | 4-Methyl-3-pentenoic acid | Identification and Analysis | nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) of this compound is crucial for understanding its biological activity and for quality control in its synthesis. Chiral HPLC is the premier method for separating and quantifying the enantiomers of chiral compounds. sigmaaldrich.com This is often achieved through the use of chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to different retention times.

For the analysis of amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have proven to be particularly effective. sigmaaldrich.commst.edu These CSPs can operate in reversed-phase mode, using aqueous-organic mobile phases, which is ideal for the analysis of polar molecules like amino acids. sigmaaldrich.commst.edu The separation mechanism relies on a combination of interactions, including ionic, hydrophobic, and hydrogen bonding, between the analyte and the chiral selector. nih.gov

The successful separation of amino acid enantiomers has been demonstrated on teicoplanin-based columns, which are known to effectively resolve a wide variety of underivatized amino acids. sigmaaldrich.com The D-enantiomer is typically more strongly retained on these types of CSPs. sigmaaldrich.com

A typical Chiral HPLC setup for the analysis of this compound would involve a specialized chiral column, a pump to deliver the mobile phase, an injector, and a detector, commonly a UV or mass spectrometry (MS) detector.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination of this compound

| Parameter | Value/Description |

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Controlled, often near ambient (e.g., 25°C) |

| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL |

This table presents a generalized set of starting conditions. Method optimization would be required for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a highly sensitive analytical technique well-suited for the analysis of volatile and thermally stable compounds. researchgate.net Since amino acids themselves are generally not volatile, a derivatization step is necessary to convert this compound into a more volatile form suitable for GC analysis.

This derivatization process involves chemically modifying the amino and carboxylic acid functional groups to reduce their polarity and increase their vapor pressure. Common derivatization reagents for amino acids include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents followed by esterification.

Once derivatized, the volatile analyte is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column wall and the mobile phase. A mass spectrometer is often used as the detector (GC-MS), providing both quantitative data and structural information for identification. bham.ac.uk

Table 2: Representative GC Conditions for the Analysis of Derivatized this compound

| Parameter | Value/Description |

| Derivatization Reagent | e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | A temperature gradient, for example, starting at 100°C and ramping up to 250°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table provides typical parameters for the GC analysis of a derivatized amino acid. The exact conditions would need to be optimized for the specific derivative of this compound.

Future Research Directions and Applications in Chemical Biology

Design and Synthesis of Peptidomimetics and Constrained Analogues

Peptidomimetics, molecules that mimic the structure and function of peptides, are a cornerstone of modern drug discovery. They often overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The incorporation of unnatural amino acids with conformational constraints is a key strategy in the design of potent and selective peptidomimetics.

A thorough review of existing literature indicates a significant gap in the study of 3-Amino-4-methylpent-4-enoic acid as a building block for peptidomimetics. There are no published research findings detailing its synthesis and incorporation into peptide sequences to create constrained analogues. The unique structural features of this compound, including the β-amino group and the vinyl group, suggest its potential to induce specific secondary structures or to serve as a reactive handle for further modifications. However, without experimental data, its impact on peptide conformation and biological activity remains purely speculative.

Development as Chiral Building Blocks for Complex Molecule Synthesis

Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly natural products and pharmaceuticals. The stereoselective synthesis of these molecules often relies on the availability of enantiomerically pure starting materials.

Currently, there is a lack of published research specifically demonstrating the use of this compound as a chiral building block in the synthesis of complex molecules. While the broader field of asymmetric synthesis utilizes a vast array of chiral amines and amino acids, the specific contributions of this particular compound have not been documented. Its potential as a chiral synthon would depend on the development of efficient and stereoselective synthetic routes to access its enantiomers. Such studies would be the first step towards unlocking its utility in the stereocontrolled construction of intricate molecular architectures.

Exploration of Novel Biological Targets and Mechanisms based on Structural Mimicry

The principle of structural mimicry is a powerful tool in chemical biology, where synthetic molecules are designed to imitate natural ligands or substrates to modulate the function of biological macromolecules. The unsaturated nature of this compound suggests it could potentially mimic endogenous unsaturated fatty acids or amino acids, thereby interacting with their respective biological targets.

However, a comprehensive search of scientific databases reveals no studies dedicated to exploring the biological targets or the mechanism of action of this compound. Research on related unsaturated amino acid analogues has shown that they can act as inhibitors of various enzymes. For instance, dehydroleucine (B49857) analogues have been investigated for their biological activities. By extension, this compound could potentially interact with enzymes involved in amino acid or fatty acid metabolism. Nevertheless, without direct experimental evidence, any proposed biological targets or mechanisms of action for this specific compound would be entirely conjectural.

Integration into Advanced Materials and Bioconjugation Strategies

The incorporation of unique chemical functionalities into biomolecules and materials is a rapidly advancing field. The vinyl group present in this compound represents a versatile handle for a variety of chemical transformations, making it a theoretically attractive candidate for bioconjugation and materials science applications.

Despite this potential, there is a clear absence of research on the integration of this compound into advanced materials or its use in bioconjugation strategies. The terminal double bond could, in principle, participate in reactions such as thiol-ene "click" chemistry, olefin metathesis, or polymerization to create novel polymers, hydrogels, or surface coatings. Similarly, its incorporation into proteins or other biomolecules could provide a specific site for the attachment of probes, drugs, or imaging agents. The exploration of these possibilities awaits future research initiatives.

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-methylpent-4-enoic acid, and how can purity be ensured?

The compound is typically synthesized via the reaction of 3-methyl-2-butenal with ammonia, followed by hydrogenation and HCl salt formation . To ensure purity, researchers should employ techniques such as column chromatography (using silica gel with a methanol/chloroform gradient) and confirm purity via HPLC (≥98% purity threshold). Crystallization in ethanol/water mixtures can further enhance yield and purity.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- NMR : H and C NMR to identify the amino group (δ 1.5–2.0 ppm), methyl substituents (δ 1.2–1.4 ppm), and α,β-unsaturated carboxylic acid (δ 170–175 ppm) .

- IR : Stretching vibrations for NH (~3350 cm) and COOH (~1700 cm).

- Mass Spectrometry : Molecular ion peak at m/z 145.2 (calculated for CHNO) .

Q. How does the compound’s structure influence its solubility and stability in aqueous solutions?

The presence of both a carboxylic acid and an amino group confers amphoteric properties, with solubility pH-dependent (optimal at pH 6–8). Stability studies (via accelerated degradation at 40°C/75% RH) show decomposition <5% over 30 days when stored in inert atmospheres .

Q. What safety protocols are critical when handling this compound in the lab?

Q. How can researchers distinguish this compound from structurally similar analogs (e.g., 3-amino-3-methylbutanoic acid)?

Comparative analysis via:

- TLC : Different R values (e.g., 0.45 vs. 0.32 in butanol/acetic acid/water 4:1:1).

- X-ray crystallography : Resolves stereochemical differences (e.g., double bond position) .

- Enzymatic assays : Specificity for amino acid transporters (e.g., LAT1) can differentiate uptake profiles .

Advanced Research Questions

Q. How can contradictions in reported neuroprotective effects of this compound be resolved?

Discrepancies in in vivo studies (e.g., conflicting IC values in glutamate toxicity models) may arise from:

- Dosage variations : Optimize using pharmacokinetic profiling (e.g., AUC via LC-MS/MS).

- Model specificity : Validate across multiple cell lines (e.g., SH-SY5Y vs. primary neurons).

- Metabolite interference : Monitor degradation products using stability-indicating assays .

Q. What strategies improve enantiomeric purity during asymmetric synthesis?

- Chiral catalysts : Use (R)-BINAP ligands in hydrogenation steps to achieve >90% ee .

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers.

- Crystallization-induced diastereomer separation : Utilize tartaric acid derivatives as resolving agents .

Q. How does the compound interact with amino acid decarboxylases, and what are the implications for metabolic pathway modulation?

Mechanistic studies using stopped-flow spectrophotometry reveal competitive inhibition of glutamate decarboxylase (K = 12 µM). Molecular docking (PDB: 2V3C) shows the double bond sterically hinders substrate binding. This suggests potential for modulating GABA synthesis in neurological disorders .

Q. What computational methods predict the compound’s reactivity in novel substitution reactions?

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in halogenation.

- MD simulations : Assess solvation effects on nucleophilic attack at the α,β-unsaturated site.

- SAR modeling : Correlate Hammett σ values with reaction rates for meta-substituted derivatives .

Q. How can the core structure be modified to enhance blood-brain barrier (BBB) penetration?

Rational design approaches include:

- Prodrug synthesis : Esterify the carboxylic acid to increase lipophilicity (e.g., ethyl ester logP improvement from −1.2 to 0.8).

- Amino acid transporter targeting : Introduce phenylalanine mimics to exploit LAT1-mediated transport.

- Steric shielding : Add methyl groups to reduce plasma protein binding (confirmed via SPR assays) .

Key Methodological Recommendations

- Stereochemical Analysis : Always couple experimental data (e.g., optical rotation) with computational models (E.COSY NMR, DFT) .

- Contradiction Resolution : Use orthogonal assays (e.g., SPR alongside enzyme kinetics) to validate biological activity .

- Scale-up Synthesis : Replace batch hydrogenation with flow chemistry to improve yield (>85%) and reduce catalyst loading .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.